Product packaging for Dimethyl Phenylphosphonate(Cat. No.:CAS No. 2240-41-7)

Dimethyl Phenylphosphonate

Cat. No.: B1345751
CAS No.: 2240-41-7
M. Wt: 186.14 g/mol
InChI Key: OXDOANYFRLHSML-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Chemistry and Phosphonates

Organophosphorus chemistry is a field dedicated to the study of organic compounds containing phosphorus. wikipedia.org These compounds are notable for the versatile bonding and reactivity of the phosphorus atom, which can exist in various oxidation states, most commonly phosphorus(III) and phosphorus(V). wikipedia.org This class of compounds encompasses a wide array of structures, including phosphines, phosphites, phosphine (B1218219) oxides, and phosphates. bdu.ac.in

Phosphonates, which are esters of phosphonic acid, are characterized by the general formula RP(=O)(OR')₂. wikipedia.org A key feature of phosphonates is the presence of a direct and robust carbon-phosphorus (C-P) bond, which imparts significant chemical stability compared to the P-O-C linkage in phosphate (B84403) esters. qub.ac.ukrsc.org This stability makes them resistant to chemical hydrolysis, thermal decomposition, and enzymatic degradation. qub.ac.uk Phosphonates have found widespread use in various industrial, medicinal, and agricultural applications, serving as flame retardants, herbicides, and therapeutic agents. wikipedia.orgrsc.org

Significance of Dimethyl Phenylphosphonate (B1237145) in Academic Contexts

Dimethyl phenylphosphonate (DMPP) is a colorless liquid that serves as a valuable reagent and building block in organic synthesis. alfa-chemical.comchembk.com Its utility stems from the reactivity of the phenylphosphonate moiety, which can be modified to create a diverse range of more complex organophosphorus compounds. In academic research, DMPP is frequently employed as a model compound for studying the mechanisms of various chemical reactions, including those of significant industrial and biological relevance. alfa-chemical.comresearchgate.net Its well-defined structure and spectroscopic properties make it an ideal substrate for detailed mechanistic and computational investigations. amazonaws.comnih.gov

Scope and Objectives of the Research Outline

This article provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound. It will also delve into its applications in organic synthesis, materials science, and medicinal chemistry. Furthermore, the article will touch upon recent computational studies that have provided deeper insights into its electronic structure and reactivity. The environmental fate of DMPP, including its biodegradation and hydrolysis, will also be discussed. The objective is to present a focused and scientifically rigorous examination of this important organophosphorus compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11O3P B1345751 Dimethyl Phenylphosphonate CAS No. 2240-41-7

Properties

IUPAC Name

dimethoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDOANYFRLHSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176933
Record name Phosphonic acid, phenyl-, O,O-dimethyl ester
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Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2240-41-7
Record name Dimethyl P-phenylphosphonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, phenyl-, O,O-dimethyl ester
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Record name 2240-41-7
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Record name Phosphonic acid, phenyl-, O,O-dimethyl ester
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Ii. Synthetic Methodologies for Dimethyl Phenylphosphonate and Its Derivatives

Michaelis-Arbuzov Rearrangement and its Variants

The Michaelis-Arbuzov reaction, first described by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a fundamental method for synthesizing phosphonates. mdpi.comwikipedia.org The reaction typically involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to yield a pentavalent phosphorus species. mdpi.comwikipedia.org The general mechanism initiates with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes dealkylation by the displaced halide ion to produce the final phosphonate (B1237965) product and a new alkyl halide. wikipedia.orgorganic-chemistry.org

The classical Michaelis-Arbuzov reaction traditionally utilizes alkyl halides. mdpi.com However, the synthesis of arylphosphonates, such as dimethyl phenylphosphonate (B1237145), from the reaction of a trialkyl phosphite with an unactivated aryl halide is challenging due to the lower reactivity of aryl halides in SN2 reactions. nih.gov To overcome this, the reaction often requires high temperatures (120-160 °C) or the use of activated aryl halides. wikipedia.orgresearchgate.net For instance, the reaction of triethyl phosphite with various aryl or alkyl halides in refluxing toluene (B28343) can produce the corresponding phosphonates. researchgate.net A specific example is the reaction of trimethyl phosphite with an equimolar amount of iodobenzene (B50100), which yields dimethyl phenylphosphonate. google.com

The reaction between triphenyl phosphite and alkyl or benzyl (B1604629) iodides has also been reported. google.com It is noteworthy that in reactions involving trialkyl phosphites, the alkyl halide byproduct can potentially react with the starting phosphite, leading to a mixture of products. nih.gov Using trimethyl or triethyl phosphite is a common strategy to mitigate this issue, as the resulting methyl or ethyl halide byproducts are volatile and can be removed from the reaction mixture. nih.gov

Table 1: Examples of Michaelis-Arbuzov Reactions for Arylphosphonate Synthesis

Phosphite ReactantAryl HalideProductConditionsReference
Triethyl phosphiteBromobenzeneDiethyl phenylphosphonatePd catalyst, 100-250°C google.com
Trimethyl phosphiteIodobenzeneThis compoundEquimolar quantities google.com
Triethyl phosphiteAryl/Alkyl halidesDiethyl aryl/alkyl phosphonatesToluene, reflux researchgate.net

To improve the efficiency and applicability of the Michaelis-Arbuzov reaction, especially for less reactive substrates like aryl halides, various catalytic systems have been developed. These include both acid and metal-based catalysts.

Phenylsulfonic acid and its derivatives can serve as effective catalysts for the Michaelis-Arbuzov rearrangement. google.com These compounds can act as Lewis acids directly or react with the phosphite ester to generate a methyl ester of the sulfonic acid in situ, which then acts as a synergistic catalyst for the rearrangement. google.com This approach is advantageous due to the low cost and low toxicity of the catalyst. The use of anhydrous forms of phenylsulfonic acid is recommended, as water can lead to the hydrolysis of the starting trialkyl phosphite. google.com

Palladium catalysis has emerged as a powerful tool for facilitating the Michaelis-Arbuzov reaction with aryl halides. organic-chemistry.orgorganic-chemistry.org These methods often operate under milder conditions and exhibit broader functional group tolerance compared to the traditional thermal reaction. organic-chemistry.orgnih.gov For example, a palladium-catalyzed reaction of triaryl phosphites with aryl iodides, promoted by water, proceeds efficiently at 60°C. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a phosphonium salt intermediate, which is then rearranged in the presence of water. organic-chemistry.org

Different palladium catalysts have been employed, including Pd(PPh₃)₄ and Pd(OAc)₂ with supporting ligands like Xantphos. organic-chemistry.org These catalytic systems have been successfully used for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides, as well as for the synthesis of benzylphosphonate diesters. organic-chemistry.org A solvent-free, palladium-catalyzed rearrangement of triaryl phosphites to arylphosphonates has also been reported, highlighting the atom efficiency of this approach. acs.org

Table 2: Palladium-Catalyzed Michaelis-Arbuzov Reactions

Catalyst SystemSubstratesProduct TypeKey FeaturesReference
Pd₂(dba)₃ / Et₃N / H₂OTriaryl phosphites, Aryl iodidesArylphosphonatesMild conditions (60°C), excellent functional group tolerance organic-chemistry.orgnih.gov
Pd(PPh₃)₄H-phosphonate diesters, Aryl/vinyl halidesAryl/vinyl phosphonatesMicrowave irradiation, rapid reaction organic-chemistry.org
Pd(OAc)₂ / XantphosBenzyl halides, H-phosphonate diestersBenzylphosphonate diestersEfficient cross-coupling organic-chemistry.org
Palladium–ArOX (X = OTf, I)Triaryl phosphitesArylphosphonatesSolvent-free, highly atom-efficient acs.org

The Photo-Arbuzov reaction represents a metal-free alternative for the synthesis of arylphosphonates under mild conditions. nih.govresearchgate.net This method typically involves the use of a photocatalyst, such as Rhodamine 6G, which, upon irradiation with visible light (e.g., blue LEDs), generates aryl radicals from aryl halides. researchgate.netua.es These radicals then react with a trialkyl phosphite to form the desired arylphosphonate. researchgate.net The reaction is often carried out in the presence of a sacrificial electron donor like diisopropylethylamine (DIPEA). nih.gov

This photochemical approach has been successfully applied to a range of aryl bromides and trialkyl phosphites, demonstrating its utility in synthesizing complex and sensitive molecules. researchgate.net A proposed mechanism involves the attack of the photogenerated phenyl radical on the phosphite to create a phosphoranyl radical, which then collapses to the final product. researchgate.net The photo-Arbuzov reaction has also been utilized for the synthesis of various heterocyclic phosphonates. researchgate.net

The development of stereocontrolled Michaelis-Arbuzov reactions is crucial for the synthesis of chiral phosphonates, which are important in medicinal chemistry and as chiral ligands. nih.govmdpi.com One common strategy involves the use of chiral auxiliaries covalently attached to the phosphorus reactant. chemrxiv.org For example, chiral oxazaphospholidines have been used to achieve asymmetric synthesis of phosphinates and phosphine (B1218219) oxides. chemrxiv.org

The Michaelis-Arbuzov reaction of chiral phosphinites with alkyl halides generally proceeds with retention of the absolute configuration at the phosphorus center. mdpi.com Similarly, the reaction of trialkylphosphites bearing chiral alkoxy groups can lead to the stereospecific formation of chiral alkyl halides with an inverted configuration. mdpi.com Furthermore, catalytic asymmetric methods are being developed. For instance, a chiral rhodium catalyst has been used for the catalytic asymmetric hydroboration of vinylphosphonates, leading to chiral tertiary benzylic boronic esters which can be transformed into chiral phosphonates. nih.gov

Catalytic Approaches in Michaelis-Arbuzov Reactions

C-P Bond Formation Strategies

The creation of the C-P bond is the most critical step in the synthesis of this compound. Modern strategies have largely focused on cross-coupling reactions, providing efficient and direct routes to this class of compounds.

A significant advancement in arylphosphonate synthesis is the use of copper catalysts to couple phenylboronic acids with H-phosphonate diesters like dimethyl phosphite. This method presents a cost-effective and efficient alternative to palladium-catalyzed systems. organic-chemistry.org

Researchers have developed a novel and effective method using a copper(I) oxide (Cu₂O) catalyst in conjunction with 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.orgacs.orgnih.gov The reaction proceeds under mild conditions, at room temperature and open to the air, which simplifies the experimental setup. acs.org Optimization studies found that using diisopropylethylamine as a base and acetonitrile (B52724) as the solvent provides the best results, achieving yields of up to 96%. organic-chemistry.org This system demonstrates high efficiency for the synthesis of various aryl phosphonates from arylboronic acids and H-phosphonate dialkyl esters. acs.orgnih.gov

The reaction tolerates a wide array of functional groups on the phenylboronic acid, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org However, sterically hindered substrates may result in lower yields. organic-chemistry.org This copper-catalyzed approach represents a significant step forward, expanding the utility of copper in cross-coupling chemistry for the formation of C-P bonds. organic-chemistry.orgrsc.org

Table 1: Optimization of Copper-Catalyzed Coupling of Phenylboronic Acid with Dimethyl Phosphite

Copper Salt (mol%)Ligand (mol%)BaseSolventYield (%)
Cu₂O (5)1,10-phenanthroline (10)(i-Pr)₂NEtCH₃CN96
Cu(OAc)₂ (10)1,10-phenanthroline (10)Et₃NCH₂Cl₂Low
CuI (5)1,10-phenanthroline (10)(i-Pr)₂NEtCH₃CNHigh
CuO (5)1,10-phenanthroline (10)(i-Pr)₂NEtCH₃CNModerate

Data synthesized from research findings. organic-chemistry.orgacs.org

Directly converting a C-H bond on an aromatic ring to a C-P bond is a highly desirable and atom-economical strategy. This avoids the need for pre-functionalized starting materials like aryl halides or boronic acids.

Transition metals, including manganese and cobalt, have been explored for the direct phosphonation of aromatic C-H bonds. While palladium catalysis is more common, systems employing manganese(II) acetate (B1210297) (Mn(OAc)₂) and cobalt(II) acetate (Co(OAc)₂) have been investigated for this transformation. researchgate.netsci-hub.se These catalysts can facilitate the oxidative coupling of arenes with H-phosphonates. The process often requires an oxidant to enable the catalytic cycle. researchgate.netsemanticscholar.org The effectiveness of these systems can be influenced by the specific directing groups on the aromatic substrate and the choice of oxidant. semanticscholar.orgmdpi.com

Radical pathways offer an alternative to metal-catalyzed C-H functionalization. oaepublish.com In these reactions, an aryl radical is generated from a suitable precursor, which is then "trapped" by a phosphorus reagent such as a trialkyl phosphite. ua.espurdue.edu The aryl radical can be formed through various methods, including the photoinduced single-electron oxidation of arenes or the reduction of aryl halides. ua.espurdue.edu The subsequent reaction between the aryl radical and the phosphite leads to a phosphoranyl radical, which then collapses to the stable arylphosphonate product. nih.gov This approach has been successfully applied in metal-free systems, often initiated by light, providing a milder route to C-P bond formation. purdue.edu

Diaryliodonium salts have emerged as effective arylating agents for a variety of nucleophiles, including phosphite esters. beilstein-journals.org These hypervalent iodine compounds react with phosphites to form arylphosphonates under mild conditions. researchgate.net

One prominent method involves the formation of an electron-donor-acceptor (EDA) complex between the diaryliodonium salt (acceptor) and the phosphite ester (donor). ua.esbeilstein-journals.org Upon irradiation with visible light, this complex can undergo single-electron transfer to generate an aryl radical, which then couples with the phosphite. ua.esbeilstein-journals.orgorganic-chemistry.org The reaction proceeds smoothly and tolerates a wide range of functional groups. organic-chemistry.org Alternatively, copper catalysts can be used to promote the coupling of diaryliodonium salts with phosphorus nucleophiles at room temperature, often providing high yields in very short reaction times. researchgate.net

Phosphorylation of Aromatic C-H Bonds

Green Chemistry Approaches in Phosphonate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for phosphonate synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. researchgate.netrsc.org

Key strategies in green phosphonate chemistry include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. researchgate.netumb.edu

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote reactions, leading to shorter times and higher yields. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in greener solvents like water or polyethylene (B3416737) glycol (PEG) reduces the environmental impact associated with volatile organic compounds (VOCs). rsc.org

Transition-Metal-Free Synthesis: Developing synthetic routes that avoid heavy or toxic metal catalysts is a major goal. purdue.edu Photoredox catalysis using organic dyes or the use of EDA complexes are examples of such strategies that provide milder and more sustainable alternatives to traditional metal-catalyzed cross-couplings. ua.espurdue.edu

These green methodologies are increasingly being applied to the synthesis of this compound and other organophosphorus compounds, paving the way for more sustainable chemical manufacturing. rsc.orgvulcanchem.com

Derivatization and Functionalization Reactions

Once synthesized, this compound can undergo further chemical transformations to yield a variety of derivatives with tailored properties. These reactions primarily involve modifications at the ester or the phosphorus center.

Ester exchange, or transesterification, is a fundamental reaction in which the alkoxy groups of an ester are replaced by another alcohol. In the context of phosphonates, this reaction can be used to synthesize mixed esters of phenylphosphonic acid. researchgate.net For example, a monoester of phenylphosphonic acid can be reacted with an alkyl halide in the presence of a base to afford a dialkyl phenylphosphonate with two different alkyl groups. researchgate.net This method provides a versatile route to a wider range of phosphonate esters that may not be directly accessible through other synthetic methods.

The selective removal of one or both alkyl groups from a dialkyl phosphonate is a critical transformation for the synthesis of phosphonic acid monoesters and phosphonic acids, respectively. nih.gov These acidic derivatives are important intermediates in various applications.

The dealkylation of dimethyl phosphonates can be achieved using several reagents and conditions. nih.gov A common method involves the use of silyl (B83357) halides, such as trimethylsilyl (B98337) bromide (TMSBr), which proceeds under mild conditions. nih.govgoogle.com The resulting trimethylsilyl esters are readily hydrolyzed to the phosphonic acid. google.com Hydrochloric acid can also be used for dealkylation, although it can be more difficult to control. google.com Other reagents that have been employed for the dealkylation of phosphonates include lithium halides and various amines. google.com The choice of dealkylating agent and reaction conditions allows for either partial dealkylation to the monoester or complete dealkylation to the phosphonic acid. nih.govle.ac.ukresearchgate.net

Table 3: Reagents for Selective Dealkylation of Dialkyl Phosphonates nih.govgoogle.com

ReagentConditionsProduct
Trimethylsilyl bromide (TMSBr) followed by hydrolysisMildPhosphonic acid
Hydrochloric acid (HCl)Controlled conditionsPartial ester or phosphonic acid
Lithium halides (e.g., LiCl, LiBr)VariesPhosphonate salt (acid upon workup)
Amines (secondary or tertiary)VariesPhosphonate salt (acid upon workup)
Sodium Iodide (NaI) in acetone (B3395972)/butanoneVariesMonomethyl ester (for dimethyl phosphonates)

The conversion of this compound and its analogous dialkyl esters into phenylphosphonic acid is a crucial transformation in organophosphorus chemistry. This dealkylation process can be achieved through various synthetic routes, each with distinct mechanisms, reaction conditions, and suitability for different substrates. The choice of method often depends on the presence of other functional groups within the molecule and the desired reaction mildness. The following sections detail the principal methodologies for this conversion.

Dealkylation of Dialkyl Phenylphosphonates

The cleavage of the P-O-C ester bond in dialkyl phenylphosphonates, such as this compound, is the final step in many syntheses of the parent phenylphosphonic acid.

Acid-catalyzed hydrolysis is a conventional and widely used method for the dealkylation of dialkyl phosphonates to their corresponding phosphonic acids. beilstein-journals.orgnih.gov The process typically involves heating the phosphonate ester with a concentrated aqueous solution of a strong mineral acid, most commonly hydrochloric acid (HCl). beilstein-journals.orggoogle.com The reaction proceeds by protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by a nucleophilic attack by water on either the phosphorus or the alkyl carbon, leading to the cleavage of the ester bond.

The hydrolysis occurs in two consecutive steps to remove both methyl groups from this compound. nih.gov While effective, this method requires harsh conditions, such as refluxing in concentrated acid for several hours (from 1 to 12 hours), which may not be suitable for molecules containing acid-labile functional groups. beilstein-journals.orggoogle.com For instance, research has shown that while diethyl 3-hydroxyphenylphosphonate can be successfully hydrolyzed with 35% HCl at reflux, the isomeric diethyl 4-hydroxybenzenephosphonate undergoes P-C bond cleavage under the same conditions, highlighting the influence of substituent effects on the stability of the molecule during acidic hydrolysis. beilstein-journals.org

A research group investigated the hydrolysis of various arylphosphonates, including phenylphosphonates, by refluxing the esters with an excess of hydrochloric acid for 12 hours to yield the corresponding arylphosphonic acids. nih.gov

Starting MaterialReagentConditionsProductYield
Dialkyl PhenylphosphonateConc. HClReflux, 1-12 hPhenylphosphonic AcidVariable
Diethyl 3-hydroxyphenylphosphonate35% HClReflux3-hydroxyphenylphosphonic acidN/A
Diethyl Phenylphosphonate6 eq. HClReflux, 12 hPhenylphosphonic AcidN/A

Table 1: Examples of Acidic Hydrolysis of Phenylphosphonate Derivatives.

Catalytic hydrogenolysis is a notably mild method for the deprotection of phosphonic acids, but it is specifically applicable to phosphonate esters with cleavable groups, such as benzyl esters, rather than simple alkyl esters like methyl or ethyl. beilstein-journals.orgnih.govd-nb.info Therefore, this method is employed for the dealkylation of dibenzyl phenylphosphonate, not this compound directly. The synthesis of dibenzyl esters is a common strategy to allow for this gentle deprotection route. nih.govd-nb.info

The reaction involves the treatment of a dibenzyl phosphonate with hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on charcoal (Pd/C). beilstein-journals.orgnih.gov The process cleaves the O-benzyl bond, releasing the phosphonic acid and toluene as a byproduct. This method is highly valued for its mild conditions, which preserve sensitive functional groups elsewhere in the molecule. nih.gov It can also be used to selectively prepare monoesters if a monoalkyl-monobenzyl phosphonate is used as the substrate. nih.govd-nb.info While hydrogenolysis is a key technique in phosphonate chemistry, it is not a direct method for demethylating this compound. beilstein-journals.orgnih.gov

Starting MaterialCatalystConditionsProduct
Dibenzyl PhenylphosphonatePalladium on charcoal (Pd/C)H₂ atmosphere, solvent (e.g., EtOH)Phenylphosphonic Acid
Monoalkyl-monobenzyl PhosphonatePalladium on charcoal (Pd/C)H₂ atmosphere, solventMonoalkyl Phosphonate

Table 2: General Scheme for Catalytic Hydrogenolysis of Benzyl Phosphonates.

The McKenna reaction provides a mild and highly efficient alternative to harsh acidic hydrolysis for the dealkylation of dialkyl phosphonates, including this compound. beilstein-journals.orgnih.govnih.gov This two-step procedure utilizes bromotrimethylsilane (B50905) (BTMS, Me₃SiBr) as the key reagent. beilstein-journals.orgnih.gov

In the first step, the dialkyl phosphonate reacts with bromotrimethylsilane. The reaction mechanism involves a nucleophilic attack of the phosphoryl oxygen onto the silicon atom of BTMS, followed by the attack of the resulting bromide ion on the methyl group, leading to the formation of a bis(trimethylsilyl) phosphonate intermediate and bromomethane. beilstein-journals.orgnih.govnih.gov This transesterification is typically fast and quantitative. beilstein-journals.orgnih.gov

ReagentFunctionStep
Bromotrimethylsilane (BTMS)Dealkylating agent1. Transesterification to form bis(trimethylsilyl) phosphonate
Methanol (B129727) or WaterSolvolysis agent2. Cleavage of the silyl ester to yield phosphonic acid

Table 3: Key Reagents and Steps in the McKenna Method.

Dealkylation of dialkyl phosphonates can be effectively carried out using boron halides, particularly boron tribromide (BBr₃), under mild and non-aqueous conditions. nih.govresearchgate.net This method is applicable to a variety of dialkyl phosphonates, including dimethyl, diethyl, and diisopropyl esters, and is known for its compatibility with sensitive functional groups such as esters, ketones, and thioethers. nih.govresearchgate.net

The reaction of a dialkyl phosphonate with BBr₃ is typically performed in an aprotic solvent like toluene. The process involves an initial reaction at a low temperature (e.g., -30 °C) followed by warming to a higher temperature (e.g., 70 °C) for several hours. nih.gov The mechanism is thought to proceed through the formation of borophosphonate oligomers via a bis-bromodealkylation. nih.gov The final phosphonic acid is obtained after a subsequent methanolysis step, which breaks down the boron-containing intermediates. researchgate.net The use of approximately 0.9 equivalents of BBr₃ per phosphonate group has been reported to give the best results, with conversions being quantitative and yields often exceeding 95%. beilstein-journals.orgnih.gov

Substrate TypeReagentSolventConditionsProductYield
Dialkyl Phosphonates (Me, Et, iPr, t-Bu)BBr₃Toluene1. -30 °C to 70 °C, 6 h 2. MethanolysisPhosphonic Acidup to 95%

Table 4: Dealkylation of Dialkyl Phosphonates using Boron Tribromide.

Nucleophilic dealkylation offers another route to cleave the P-O-C bond in phosphonate esters. Sodium iodide (NaI) in a suitable solvent like acetone or butanone is a commonly used reagent for this purpose. beilstein-journals.orgnih.govd-nb.info This method operates via an Sₙ2 mechanism where the iodide ion acts as a nucleophile, attacking the electrophilic carbon of the methyl group and displacing the phosphonate moiety.

However, when applied to dialkyl phosphonates such as this compound, the reaction with NaI typically results in mono-dealkylation, yielding the sodium salt of the phosphonic acid monoester. beilstein-journals.orgnih.govd-nb.info The formation of this anionic species electronically disfavors a second dealkylation step. nih.gov

To achieve complete dealkylation to the phosphonic acid, a two-stage process can be employed. First, the mono-dealkylated sodium salt is isolated. Then, after protonation of this intermediate via a method like ion exchange, a second dealkylation with NaI can be performed to yield the disodium (B8443419) salt of the final phosphonic acid. nih.gov In some cases, using trimethylsilyl chloride (TMSCl) in the presence of sodium iodide can facilitate double dealkylation in a one-pot procedure at room temperature. mdpi.com

Reagent(s)SolventTypical Outcome
NaIAcetone or ButanoneMono-dealkylation to phosphonic acid monoester salt
1. NaI / Acetone 2. Protonation 3. NaI / AcetoneN/AFull dealkylation to phosphonic acid disodium salt
TMSCl / NaIAcetonitrileFull dealkylation to phosphonic acid

Table 5: Nucleophilic Dealkylation of Dialkyl Phosphonates.

Iii. Reaction Mechanisms and Kinetics of Dimethyl Phenylphosphonate

Mechanistic Investigations of C-P Bond Formation

The creation of the robust C-P bond between a phenyl group and a phosphorus atom is a key synthetic challenge. Research has explored several successful mechanistic pathways, including radical substitutions and metal-catalyzed functionalizations.

The Radical-Nucleophilic Aromatic Substitution (SRN1) mechanism provides a pathway for the formation of the C-P bond in dimethyl phenylphosphonate (B1237145), particularly in the reaction between an aryl halide, such as iodobenzene (B50100), and a phosphite (B83602) nucleophile. nih.gov This multi-step chain reaction is initiated by the transfer of an electron to the aryl halide. nih.govrsc.org

The established SRN1 mechanism proceeds through the following key steps: nih.govnih.gov

Initiation: The reaction begins when the aryl halide (ArX) accepts an electron from a radical initiator or via photostimulation, forming a radical anion (ArX•-).

Fragmentation: This radical anion is unstable and rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X-).

Propagation:

The highly reactive aryl radical (Ar•) attacks the nucleophile, in this case, the dimethyl phosphite anion [P(O)(OCH₃)₂]⁻, to form a new radical anion intermediate, [Ar-P(O)(OCH₃)₂]•-.

This new radical anion then transfers its excess electron to another molecule of the starting aryl halide (ArX). This regenerates the initial radical anion (ArX•-) and yields the final product, dimethyl phenylphosphonate [Ar-P(O)(OCH₃)₂]. This step propagates the radical chain.

Studies have shown that the dimethyl phosphite anion can react with substrates like iodobenzene under near-UV irradiation, consistent with an SRN1 pathway. nih.gov However, the efficiency of this reaction can be limited by the properties of the resulting product radical anion. For the chain reaction to propagate efficiently, the product radical anion must be able to transfer an electron back to the starting aryl substrate. nih.gov If this transfer is not favorable, the chain reaction can be slow or fail to proceed. nih.gov

An alternative metal-free pathway for C-P bond formation involves the initiation of a radical reaction through an Electron-Donor-Acceptor (EDA) complex. e3s-conferences.orgepa.gov An EDA complex is a weak, reversible aggregate formed between an electron-donating molecule and an electron-accepting molecule. e3s-conferences.orgresearchgate.net

In the context of this compound synthesis, this mechanism can be initiated by mixing an aryl halide (electron acceptor) with a suitable electron donor. Upon irradiation with visible light, the EDA complex becomes excited, triggering a single-electron transfer (SET) to generate radical ions that initiate the reaction. e3s-conferences.orgmdpi.com

The general sequence for an EDA-initiated synthesis is:

Complex Formation: An electron donor (D) and an electron acceptor (A) form a ground-state EDA complex [D, A]. e3s-conferences.org For the synthesis of this compound, the aryl halide can act as the acceptor, while a species like a Hantzsch ester or another suitable organic molecule can act as the donor. e3s-conferences.org

Photoexcitation: The EDA complex absorbs light, typically in the visible spectrum, promoting it to an excited state [D, A]*. e3s-conferences.org

Electron Transfer: In the excited state, an electron is transferred from the donor to the acceptor, forming a radical ion pair [D•+, A•-]. e3s-conferences.org The acceptor radical anion is the same aryl halide radical anion (ArX•-) formed in the SRN1 initiation step.

Radical Cascade: The aryl halide radical anion fragments into an aryl radical (Ar•) and a halide anion (X-), which then reacts with the phosphorus nucleophile, following a pathway similar to the propagation steps of the SRN1 mechanism to yield the final product.

This approach is advantageous as it often proceeds under mild conditions, avoids the use of metal catalysts, and can be driven by visible light, aligning with principles of green chemistry. e3s-conferences.orgresearchgate.net

Transition metal catalysts, particularly palladium, have become indispensable for the efficient and selective formation of C-P bonds. These catalysts enable the direct functionalization of C-H bonds or the cross-coupling of aryl halides with phosphorus nucleophiles under controlled conditions.

Palladium catalysts are highly effective in forming arylphosphonates through the direct C-H functionalization of an aromatic ring like benzene. nih.gov This method avoids the need for pre-functionalized aryl halides. The process typically involves a directing group that positions the palladium catalyst near a specific C-H bond, facilitating its cleavage and subsequent reaction with a phosphorus-containing reagent. uky.edu

Another prominent method is the palladium-catalyzed Hirao reaction, which involves the cross-coupling of an aryl halide or triflate with a P(O)H compound, such as diethyl phosphite. Recent advancements have extended this reaction to include aryl nonaflates, which are readily prepared from phenols. The addition of iodide salts has been shown to accelerate these reactions significantly.

Table 1: Effect of Catalyst and Additives on Palladium-Catalyzed C-P Coupling

EntryCatalystAdditiveSolventTime (h)Yield (%)
1Pd(OAc)₂NoneDMF2419
2Pd(OAc)₂NaIDMF287
3Pd(PPh₃)₄NaIDMF558
4PdCl₂(dppf)NaIDMF1875

Data adapted from studies on the coupling of p-tolyl nonaflate with diphenylphosphine (B32561) oxide, illustrating the accelerating effect of NaI and the relative efficacy of different palladium catalysts.

The mechanism of palladium-catalyzed C-P bond formation generally proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. uky.edu A common mechanistic pathway for the cross-coupling of an aryl halide (ArX) with a dialkyl phosphite is as follows:

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (ArX) in an oxidative addition step. This cleaves the Ar-X bond and forms a new Pd(II) intermediate, [Ar-Pd(II)-X]. This step is often rate-limiting.

Ligand Exchange/Transmetalation: The phosphite nucleophile coordinates to the palladium center. In the presence of a base, the dialkyl phosphite is deprotonated, and the resulting anion displaces the halide ligand (X) on the palladium complex, forming an arylpalladium(II) phosphite intermediate.

Reductive Elimination: The final C-P bond is formed in this step, where the aryl group and the phosphorus group are eliminated from the palladium center. This step forms the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Role of Catalysts in Reaction Pathways

Hydrolysis and Degradation Mechanisms

The environmental fate of this compound is largely determined by its susceptibility to hydrolysis and thermal degradation. These processes break down the molecule, cleaving the ester and C-P bonds.

The hydrolysis of dialkyl phosphonates like this compound is a two-step process that occurs under both acidic and alkaline conditions. nih.govnih.gov The reaction proceeds via the sequential cleavage of the two P-O-C ester bonds.

Step 1: (CH₃O)₂P(O)Ph + H₂O → (CH₃O)P(O)(OH)Ph + CH₃OH (this compound → Monomethyl Phenylphosphonate)

Step 2: (CH₃O)P(O)(OH)Ph + H₂O → P(O)(OH)₂Ph + CH₃OH (Monomethyl Phenylphosphonate → Phenylphosphonic Acid)

Kinetic studies reveal that the fission of the second ester bond is typically the rate-determining step. nih.gov The reaction follows pseudo-first-order kinetics. nih.gov The rate of hydrolysis is influenced by the pH and the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups on the ring tend to increase the rate of hydrolysis. nih.gov Theoretical calculations suggest that alkaline hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, forming a pentacoordinate intermediate.

Table 2: Kinetic Data for Acidic Hydrolysis of Substituted Dimethyl α-Hydroxybenzylphosphonates

EntrySubstituentk₁ (h⁻¹)k₂ (h⁻¹)Time for Completion (h)
1H2.640.606.5
24-NO₂7.081.152.5
34-Cl3.540.775.5
44-F3.120.696.0

Thermal degradation of organophosphorus esters like this compound occurs at elevated temperatures. mdpi.comuky.edu Compared to phosphate (B84403) esters, phosphonates are generally more thermally stable. researchgate.netuky.edu The degradation pathway typically involves the elimination of a phosphorus acid, which can then undergo further decomposition to form volatile species. mdpi.comresearchgate.net In polymeric systems where such compounds are used as flame retardants, this degradation contributes to char formation, which acts as a protective barrier. uky.edu

Nucleophilic Displacement Pathways

Nucleophilic substitution at the phosphorus center is a fundamental reaction of phosphonates. The reaction of this compound with a nucleophile (Nu) can proceed through different mechanistic pathways, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions. While specific studies on this compound are not extensively detailed in the reviewed literature, the general mechanisms for phosphonate (B1237965) esters can be applied.

The substitution can occur via a concerted S(_N)2-type mechanism at the phosphorus atom. In this pathway, the nucleophile attacks the phosphorus center, leading to a pentacoordinate transition state, followed by the departure of a methoxy (B1213986) group as a leaving group. The stereochemical outcome of such reactions, if the phosphorus were chiral, would be an inversion of configuration.

Alternatively, particularly with strong nucleophiles, the reaction can involve an addition-elimination mechanism. In this case, the nucleophile adds to the phosphorus atom to form a stable or transient pentacoordinate intermediate, which then eliminates the leaving group. The geometry of this intermediate can influence the stereochemical outcome.

For instance, the reaction of phosphonate esters with various nucleophiles is a cornerstone of synthetic organophosphorus chemistry, allowing for the introduction of a wide range of functional groups. scilit.com The reactivity of the P-C bond in this compound is generally low in nucleophilic displacement reactions at carbon, with the primary site of attack being the electrophilic phosphorus atom.

Hydrolysis in Aqueous Media (Acidic and Alkaline)

The hydrolysis of this compound involves the cleavage of its ester bonds and can be catalyzed by both acids and bases. The rate and mechanism of hydrolysis are significantly influenced by the pH of the medium.

Alkaline Hydrolysis:

In alkaline conditions, the hydrolysis of phosphonates is typically initiated by the nucleophilic attack of a hydroxide ion on the phosphorus atom. This reaction generally follows second-order kinetics, being first order in both the phosphonate and the hydroxide ion. The mechanism is believed to be a concerted or stepwise process involving a pentacoordinate intermediate. Studies on the alkaline hydrolysis of related aryl phosphinothioates have shown that the reaction proceeds via a concerted mechanism, with the departure of the leaving group occurring in the rate-determining step. researchgate.net For this compound, the expected products of complete alkaline hydrolysis are phenylphosphonic acid and methanol (B129727), formed through the successive hydrolysis of the two methoxy groups.

Acidic Hydrolysis:

Under acidic conditions, the hydrolysis mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as the nucleophile, attacking the phosphorus center. The hydrolysis of phosphonate esters in acidic media has been shown to follow pseudo-first-order kinetics. mdpi.com The reaction proceeds in two consecutive steps: the hydrolysis of the first ester group to form the monoester, followed by the slower hydrolysis of the second ester group. researchgate.net

The table below presents kinetic data for the hydrolysis of a related phosphonate, Dimethyl Methylphosphonate (B1257008) (DMMP), in hot-compressed water, which follows pseudo-first-order behavior.

Table 1: Pseudo-First-Order Arrhenius Parameters for DMMP Hydrolysis in Hot-Compressed Water nih.govresearchgate.net

Parameter Value
Activation Energy (Ea) 90.17 ± 5.68 kJ/mol

Environmental Degradation Pathways (e.g., OH-radicals in atmosphere)

In the atmosphere, the primary degradation pathway for many organic compounds, including phosphonates, is their reaction with hydroxyl (OH) radicals. These highly reactive species can initiate the oxidation and subsequent breakdown of the molecule.

For this compound, the reaction with OH radicals is expected to proceed via hydrogen abstraction from the methoxy groups or the phenyl ring. Given the presence of multiple C-H bonds, the reaction is likely to be rapid. While direct kinetic data for this compound is scarce, extensive studies on the gas-phase reaction of OH radicals with the closely related compound Dimethyl Methylphosphonate (DMMP) provide a strong basis for understanding its atmospheric fate. mdpi.comnih.govnjit.edu

The reaction between OH radicals and DMMP has been found to be a major degradation pathway, with the initial step being the abstraction of a hydrogen atom from a methyl group. researchgate.net The kinetics of this reaction exhibit a notable temperature dependence.

The table below summarizes the kinetic parameters for the gas-phase reaction of OH radicals with DMMP.

Table 2: Kinetic Parameters for the Reaction of OH Radicals with DMMP mdpi.comnih.govnjit.edu

Temperature Range (K) Rate Constant Expression (cm³ molecule⁻¹ s⁻¹)

This expression indicates a complex temperature dependence, with a negative trend at lower temperatures and a positive trend at higher temperatures. mdpi.comnih.gov This behavior is characteristic of reactions that proceed through a stable intermediate complex.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of the reactions discussed above and for elucidating their mechanisms. The determination of reaction rates, rate constants, and activation parameters provides a deeper understanding of the factors that control the reactivity of this compound.

As previously mentioned, specific kinetic data for this compound is limited in the public domain. However, the kinetic data for analogous compounds serve as valuable models. The hydrolysis of phosphonate esters has been shown to follow pseudo-first-order kinetics under specific conditions, allowing for the determination of rate constants at different temperatures and the subsequent calculation of activation parameters using the Arrhenius equation. nih.govresearchgate.net

For example, the study of the hydrolysis of Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate provided pseudo-first-order rate constants at different temperatures and pH values, from which the activation energy could be derived. nih.govresearchgate.net Similarly, the investigation into the reaction of OH radicals with DMMP yielded detailed rate constant expressions over a wide temperature range. mdpi.comnih.govnjit.edu These studies highlight the experimental approaches used to determine the kinetic parameters for phosphonate reactions.

Stereochemical Considerations in Reactions

When a reaction creates or modifies a chiral center, the stereochemical outcome is a critical aspect of the mechanism. In the case of this compound, the phosphorus atom is achiral. However, reactions at the phosphorus center can be relevant to understanding stereochemistry in related chiral phosphonates.

If this compound were to react with a nucleophile in a way that creates a new chiral center at the phosphorus atom (for example, by using a chiral nucleophile or by subsequent modification), the stereochemical course of the reaction would be of interest. Nucleophilic substitution at a tetrahedral phosphorus center, when it proceeds through a concerted S(_N)2-type mechanism, is generally expected to occur with inversion of configuration.

Research on the synthesis of chiral phosphonates has demonstrated that stereocontrol can be achieved in reactions involving phosphonate intermediates. For instance, the nucleophilic addition of phosphites to chiral N-acyliminium ions can proceed with high diastereoselectivity. researchgate.net Furthermore, biocatalytic approaches using engineered enzymes have been developed for the highly stereoselective synthesis of cyclopropylphosphonates, showcasing the potential for precise control over the stereochemistry at carbon centers adjacent to the phosphonate group. nih.gov These examples, while not directly involving reactions of this compound, illustrate the principles of stereochemical control in organophosphorus chemistry.

Iv. Spectroscopic and Structural Characterization of Dimethyl Phenylphosphonate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of dimethyl phenylphosphonate (B1237145), offering precise insights into its atomic framework through the analysis of ¹H, ¹³C, and ³¹P nuclei.

The proton NMR (¹H NMR) spectrum of dimethyl phenylphosphonate in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic and methoxy (B1213986) protons. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, approximately between δ 7.35 and 7.81 ppm. rsc.orgnih.gov Specifically, the protons ortho to the phosphonate (B1237965) group are often observed as a doublet of doublets around δ 7.72-7.81 ppm, while the meta and para protons appear as multiplets at slightly lower chemical shifts. rsc.orgamazonaws.com

The six protons of the two methoxy groups (–OCH₃) give rise to a distinct doublet at approximately δ 3.67-3.77 ppm. rsc.orgamazonaws.com The splitting of this signal into a doublet is a key feature, resulting from the coupling between the protons and the phosphorus-31 nucleus (³JHP ≈ 11 Hz). amazonaws.comchemicalbook.com This coupling provides definitive evidence for the connectivity between the methoxy groups and the phosphorus atom.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho)7.72 - 7.81ddJ = 13.4 - 13.9, 6.5 - 7.8
Aromatic (meta, para)7.35 - 7.58m-
Methoxy (–OCH₃)3.67 - 3.77d³JHP = 11.1 - 11.2

Data compiled from multiple sources. rsc.orgnih.govamazonaws.comchemicalbook.com

The carbon-13 NMR (¹³C NMR) spectrum provides further structural confirmation by detailing the carbon skeleton of this compound. In CDCl₃, the ipso-carbon of the phenyl ring, directly attached to the phosphorus atom, exhibits a characteristic doublet due to C-P coupling (¹JCP) and resonates at approximately δ 126.7-127.0 ppm with a large coupling constant. amazonaws.comrsc.org The other aromatic carbons also show coupling to the phosphorus atom, with signals appearing at δ 128.5 (d, J = 15.1-15.4 Hz), δ 131.8-131.9 (d, J = 9.9-10.3 Hz), and δ 132.6 (d, J = 3.0-3.2 Hz). rsc.orgamazonaws.comrsc.org The carbon atoms of the methoxy groups appear as a doublet around δ 52.5-52.7 ppm, with a smaller coupling constant (²JCP ≈ 5.5-5.9 Hz). rsc.orgamazonaws.comrsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ipso-C)126.7 - 127.0d¹JCP = 188.6 - 188.7
Aromatic (C)128.5dJ = 15.1 - 15.4
Aromatic (C)131.8 - 131.9dJ = 9.9 - 10.3
Aromatic (C)132.6dJ = 3.0 - 3.2
Methoxy (–OCH₃)52.5 - 52.7d²JCP = 5.5 - 5.9

Data compiled from multiple sources. rsc.orgamazonaws.comrsc.org

Phosphorus-31 NMR (³¹P NMR) is particularly informative for organophosphorus compounds. For this compound in CDCl₃, the ³¹P NMR spectrum shows a single resonance, confirming the presence of a single phosphorus environment. This signal typically appears in the range of δ 21.5 to 22.56 ppm, referenced to an external standard of 85% H₃PO₄. rsc.orgrsc.org The chemical shift is sensitive to the electronic environment around the phosphorus atom and can be influenced by the formation of complexes.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign the ¹H and ¹³C signals and to establish through-bond and through-space connectivities. arkat-usa.orgresearchgate.netmpg.de For instance, HMBC experiments can confirm the correlation between the methoxy protons and the methoxy carbon, as well as the correlation between the aromatic protons and their respective carbons. rsc.org These techniques are invaluable in the structural analysis of more complex derivatives and coordination compounds of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands that are diagnostic of its functional groups. researchgate.netnih.gov A very strong band is observed in the region of 1237-1242 cm⁻¹, which is attributed to the P=O (phosphoryl) stretching vibration. rsc.orgnih.gov The P-O-C stretching vibrations typically appear as a strong band around 1017-1018 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy groups appears in the 2850-2954 cm⁻¹ range. rsc.org Bending vibrations of the C-H bonds in the phenyl ring and C-N and C-H bonds in associated cations can be seen from 1612 to 1384 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch~3000 - 3100Medium
Aliphatic C-H Stretch (–OCH₃)~2850 - 2954Medium
P=O Stretch (Phosphoryl)~1237 - 1242Very Strong
P-O-C Stretch~1017 - 1018Strong
Phenyl Ring C=C Stretch~1384 - 1612Variable

Data compiled from multiple sources. rsc.orgnih.govrsc.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species that have unpaired electrons, such as radicals or transition metal complexes. While this compound itself is a diamagnetic molecule and therefore ESR-silent, the technique becomes relevant when studying its radical species or its complexes with paramagnetic metal ions. For instance, ESR can be used to characterize the radical cations or anions of this compound generated through electrochemical or photochemical methods, providing information about the distribution of the unpaired electron spin density within the molecule. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. In the analysis of this compound (DMPP), electron ionization (EI) is a common method used for fragmentation analysis. The National Institute of Standards and Technology (NIST) has referenced the availability of the mass spectrum for this compound. nist.gov

The mass spectrum of this compound shows several characteristic fragments that provide insight into its structure. The molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. Key fragmentation patterns arise from the cleavage of the P-O, P-C, and C-O bonds.

A study detailing the synthesis of various phosphonates provides the following mass spectral data for this compound under electron ionization:

Table 1: Key Mass Spectrometry Fragments of this compound rsc.org

m/zProposed Fragment Identity
186[M]⁺ (Molecular Ion)
156[M - CH₂O]⁺
141[C₆H₅PO₂H]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl group)

Data sourced from supplementary information of a study on Pd-catalyzed cross-coupling reactions. rsc.org

The fragmentation process typically involves the loss of a methoxy group (-OCH₃) or rearrangements within the molecule. The presence of the phenyl group is confirmed by the fragment at m/z 77. The tropylium (B1234903) ion at m/z 91 is a common rearrangement fragment in compounds containing a benzyl (B1604629) moiety. The fragment at m/z 141 is characteristic of the phenylphosphonate core.

X-ray Crystallography and Solid-State Structures

The structural analysis of various derivatives reveals how the phenylphosphonate group interacts and arranges in the solid state. For instance, organotin derivatives of phenylphosphonic acid have been extensively studied. In the case of catena-poly[PhPO₃HSnMe₃]n, single-crystal X-ray diffraction analysis showed that the structure consists of a one-dimensional coordination polymer. researchgate.net The tin atoms are five-coordinated in a trans trigonal bipyramidal geometry, with the phenylphosphonate anions occupying the axial positions and bridging the planar SnMe₃ groups. researchgate.net

Another example is found in uranyl phenylphosphonates. Two such compounds, [UO₂(HO₃PC₆H₅)₂(H₂O)]₂·8H₂O and UO₂(HO₃PC₆H₅)₂(CH₃CH₂OH)₂, have been synthesized and their structures determined. acs.org Both form linear chains where the uranium atoms are coordinated by four oxygen atoms from four different phosphonate groups in their equatorial planes. acs.org The geometry around the uranium atom is a distorted pentagonal bipyramid in the hydrated complex and a distorted octahedron in the ethanol (B145695) solvate. acs.org

The table below summarizes the crystallographic data for a representative phenylphosphonate derivative.

Table 2: Crystallographic Data for catena-poly[PhPO₃HSnMe₃]n researchgate.net

ParameterValue
Chemical FormulaC₉H₁₄O₃PSn
Formula Weight320.87
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.0675(8)
b (Å)10.8664(7)
c (Å)11.3523(7)
β (°)90.697(5)
Volume (ų)1352.42(15)
Z4

The phenylphosphonate group is a versatile building block for the construction of supramolecular assemblies due to its ability to form strong hydrogen bonds. The phosphonate group can act as both a hydrogen bond donor (P-O-H) and a hydrogen bond acceptor (P=O). researchgate.net This dual functionality allows for the formation of a variety of hydrogen-bonded networks, including chains, rings, and layered structures. researchgate.net

Studies on phenylphosphonic acid and its salts with various amines have demonstrated the formation of two-dimensional hydrogen-bonded networks, creating layered structures. researchgate.net In these assemblies, the organic groups extend from the hydrogen-bonded sheets. researchgate.net Water molecules can also be incorporated into these networks, further stabilizing the supramolecular architecture. researchgate.net

V. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for studying the electronic structure and properties of organophosphorus compounds like Dimethyl Phenylphosphonate (B1237145).

DFT calculations are instrumental in elucidating the electronic structure of DMPP. These calculations provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity. For instance, DFT has been employed to understand the electronic properties of DMPP in the context of its interaction with other molecules and surfaces. Studies on related phosphonates have utilized DFT to analyze the electronic effects of substituents on the phosphorus center, which dictates the electrophilic and nucleophilic character of the molecule. In the context of photocatalytic degradation, DFT combined with a periodic continuum solvation model has been used to compute the electronic structure of related systems, which is crucial for understanding reaction mechanisms. vdoc.pub

The optimization of the molecular geometry of Dimethyl Phenylphosphonate is a standard application of DFT. By finding the minimum energy structure, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries are crucial for subsequent calculations, such as vibrational frequencies.

Frequency calculations performed on the optimized geometry serve two main purposes: to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. For example, in studies of related compounds, frequency calculations are routinely performed to ensure that stationary points are minima (no imaginary frequencies) or transition states (one imaginary frequency). rsc.org The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra.

A study on the interaction of organophosphonates with basket-like host molecules utilized DFT methods for geometry optimization to understand the binding and recognition processes. d-nb.info

DFT is a powerful tool for investigating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the kinetics and thermodynamics of a given chemical process.

For example, the photocatalytic degradation of DMPP has been a subject of study where the initial steps involve ring hydroxylation and demethylation. researchgate.net DFT calculations can be used to model the transition states of these steps, helping to elucidate the reaction pathway. In related organophosphorus compounds, DFT has been used to study solvolysis reactions, identifying the transition state geometries and calculating the activation barriers. researchgate.net To ensure the correct connection between reactants, transition states, and products, Intrinsic Reaction Coordinate (IRC) calculations are often performed. rsc.org

The visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key output of DFT calculations. The shapes and energies of these frontier orbitals are critical for understanding chemical reactivity and electronic transitions. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can help in the assignment of experimental spectral features to specific electronic excitations, such as π→π* or n→π* transitions within the phenyl ring or involving the phosphonate (B1237965) group. While specific TD-DFT studies on DMPP are not abundant in the provided context, this methodology is standard for analyzing the spectral properties of organic molecules. The NMR chemical shifts of DMPP have been experimentally determined, providing a basis for comparison with values that can be calculated using DFT. rsc.org

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are also applied to study molecules like this compound.

Ab Initio Methods : These methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate results, though often at a greater computational cost than DFT. Ab initio methods have been used to study the interaction of related organophosphonates with surfaces, providing a fundamental understanding of adsorption processes. researchgate.net For instance, ab initio molecular orbital and density functional studies have been conducted on the solvolysis of similar organophosphorus compounds. researchgate.net

Semi-Empirical Methods : These methods, such as PM3, AM1, and MNDO, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. They are computationally less expensive than ab initio or DFT methods, making them suitable for larger systems or for preliminary conformational searches. Semi-empirical methods have been used in conjunction with DFT to study the conformational properties and relative energies of host-guest complexes involving organophosphonates. d-nb.infobg.ac.rs For example, the PM6 semi-empirical algorithm has been used in computational studies of related phosphonate reactions. nii.ac.jp

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, diffusion, and the interactions between molecules over time.

For this compound, MD simulations can be used to study its behavior in different solvent environments, its interaction with surfaces, or its binding to host molecules. For instance, molecular dynamics simulations have been employed to study the interaction of phosphonates with calcite surfaces to understand their role as scale inhibitors. rsc.org In studies of host-guest chemistry, MD simulations can reveal the dynamics of the encapsulation process and the stability of the resulting complex. The entrapment of DMPP in amphiphilic basket-like molecules, leading to a phase transition from vesicles to nanoparticles, has been investigated using techniques that are complemented by MD simulations. acs.orgresearchgate.net

Quantum Chemical Modeling of Reactivity and Selectivity

Computational chemistry, particularly through quantum chemical modeling, serves as a powerful tool for elucidating the reactivity and selectivity of this compound in various chemical transformations. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms, predict reaction outcomes, and understand the electronic factors governing the behavior of this compound.

One area of significant computational investigation is in the context of cross-coupling reactions. For instance, in photoredox-catalyzed C-P bond formation reactions, DFT calculations have been utilized to model the reaction energetics. rsc.org These studies often involve geometry optimizations of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves using a hybrid functional like B3LYP combined with a basis set such as def2-TZVP, which includes polarization and diffuse functions to adequately describe the electronic structure of phosphorus-containing compounds. rsc.org

The principles of using quantum mechanics to predict selectivity, such as regioselectivity or stereoselectivity, are also applicable. By comparing the activation energies of different possible reaction pathways leading to various isomers, a theoretical prediction of the major product can be made. researchgate.net For this compound, this could involve modeling its reaction with unsymmetrical reagents to predict the preferred site of attack or the stereochemical outcome of the reaction.

Table 1: Computational Methods for Modeling this compound Reactivity

ParameterSpecificationSource
Computational Method Density Functional Theory (DFT) rsc.org
Software Gaussian 09 rsc.org
Functional B3LYP rsc.org
Basis Set def2-TZVP rsc.org
Correction Atom-pairwise dispersion correction (D3) rsc.org

Theoretical Predictions and Experimental Verification

A key aspect of computational chemistry is the synergy between theoretical predictions and experimental validation. Theoretical models, no matter how sophisticated, must be benchmarked against and verified by experimental results to ensure their predictive power and reliability.

In the study of palladium-catalyzed reactions of phosphonates, theoretical predictions regarding reaction mechanisms and feasibility are often corroborated by experimental observations. For example, DFT calculations on the related methyl hydrogen phenylphosphonate predicted that ortho-olefination should be a viable reaction. acs.orgacs.org This theoretical finding was subsequently verified by experiments which confirmed the formation of the desired product in a moderate yield, thereby validating the computational model. acs.orgacs.org

The synthesis of this compound itself provides a case study for the interplay between theory and experiment. In a photo-redox catalyzed arylation reaction between iodobenzene (B50100) and trimethyl phosphite (B83602), computational studies using DFT were performed to calculate the reaction energies. rsc.org The theoretical results suggested a favorable reaction pathway. This was confirmed experimentally, with the successful synthesis of this compound in a high yield of 90% under the studied conditions. rsc.org The experimental characterization of the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the structure of the theoretically modeled product. rsc.org

Furthermore, studies on the degradation of this compound utilize experimental techniques to verify theoretical predictions about its reactivity. For instance, the photocatalytic degradation of this compound has been investigated using isotopic labeling experiments (¹⁸O or deuterium). researchgate.net These experiments can trace the fate of specific atoms during the reaction, providing clear evidence for certain reaction pathways, such as whether a methyl or methoxy (B1213986) group is lost. researchgate.net The results from such experiments provide crucial data points for validating and refining theoretical models of the degradation mechanism.

Table 2: Comparison of Theoretical Predictions and Experimental Findings

Theoretical PredictionExperimental VerificationCompoundSource
Feasible Pd-catalyzed ortho-olefination pathway.The desired product was successfully synthesized and isolated.Methyl hydrogen phenylphosphonate acs.orgacs.org
Favorable reaction energetics for photoredox-catalyzed arylation.High experimental yield (90%) of the product.This compound rsc.org
Predicted photocatalytic degradation pathways.Isotopic labeling experiments confirm specific bond cleavage events (e.g., loss of a methyl group).This compound researchgate.net

Vi. Applications of Dimethyl Phenylphosphonate in Advanced Chemical Synthesis

Reagent in Organic Synthesis

As a reagent, dimethyl phenylphosphonate (B1237145) and its close structural analogs are instrumental in forming carbon-phosphorus (C-P) bonds, which are central to the synthesis of many valuable compounds.

Synthesis of Pharmaceuticals and Organic Compounds

Dimethyl phenylphosphonate is a precursor and reagent in the synthesis of a variety of organic compounds, some of which are important intermediates for pharmaceuticals. A primary method for creating the aryl-phosphorus bond found in these molecules is the Hirao reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a dialkyl phosphite (B83602), such as dimethyl phosphite or diethyl phosphite, to form the corresponding arylphosphonate. The versatility of the Hirao reaction allows for the synthesis of a wide array of substituted phenylphosphonates, which can be further modified to produce complex molecular architectures for fine chemicals and pharmaceutical drug discovery.

Formation of α-Aminophosphonates

α-Aminophosphonates are a class of compounds of significant interest due to their diverse biological activities, acting as mimics of α-amino acids. The most prominent method for their synthesis is the Kabachnik-Fields reaction. nih.govcore.ac.uk This is a one-pot, three-component condensation involving a carbonyl compound (an aldehyde or ketone), an amine, and a hydrophosphoryl compound like dimethyl phosphite. nih.govcore.ac.ukmdpi.com The reaction proceeds by forming either an imine (from the carbonyl and amine) or an α-hydroxyphosphonate, which then reacts with the remaining component to yield the final α-aminophosphonate product. nih.gov The efficiency of this reaction makes it a cornerstone for generating libraries of these biologically active molecules for research in medicinal chemistry. researchgate.net

Catalytic Applications

Beyond its role as a stoichiometric reagent, this compound also functions as a crucial component in certain catalytic systems, influencing the production of polymers and other chemicals.

Polycondensation Catalysts for Polyesters

In the field of polymer chemistry, this compound is used as part of a catalytic system for the polycondensation of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). It can be used in conjunction with a metal-based catalyst, for instance, an aluminum compound. In a typical process, after the initial esterification or transesterification stage that produces bis(2-hydroxyethyl) terephthalate, the catalyst system containing this compound is introduced to facilitate the polycondensation reaction at high temperatures, leading to the formation of the high molecular weight polyester.

Zirconium Phenylphosphonate Phosphite Catalysts

A notable catalytic application involves the use of a solid, reusable zirconium phenylphosphonate phosphite (ZrPP) catalyst. rsc.orgrsc.orgresearchgate.net This heterogeneous catalyst has demonstrated high efficiency and 100% selectivity in the direct synthesis of dimethyl carbonate (DMC) from methanol (B129727) and carbon dioxide. rsc.orgrsc.org The calcined ZrPP material provides a robust and hydrophobic platform that is highly active under moderate reaction conditions. rsc.org This catalytic system is significant for "green chemistry" as it provides a more environmentally benign route to DMC, which is a valuable green reagent and fuel additive. rsc.org The catalyst is also effective for producing polyol esters, which can be used as biolubricants. researchgate.net

Substrate in Biochemical and Physiological Studies

The stable carbon-phosphorus bond of phenylphosphonates makes them useful substrates for investigating the mechanisms of microbial degradation of organophosphorus compounds. nih.gov Due to the widespread use of phosphonates in industry and agriculture, understanding their fate in the environment is of significant interest. nih.gov

Research has shown that certain microorganisms can utilize phosphonates as a sole source of phosphorus. For example, some bacterial strains possess a C-P lyase enzyme system capable of cleaving the highly resistant carbon-phosphorus bond. nih.gov Studies on Desulfobacterium anilini have shown it can degrade phenol (B47542) via a phenylphosphate intermediate. nih.gov The ability of various bacteria to metabolize phosphonates, even in the presence of more readily available phosphate (B84403) sources, highlights diverse metabolic strategies in the microbial world. mdpi.comfrontiersin.org Using phenylphosphonates as substrates in these studies allows researchers to elucidate the enzymatic pathways, genetic regulation, and ecological role of phosphonate (B1237965) biodegradation. nih.gov

Vii. Environmental and Toxicological Considerations in Research

Environmental Fate and Transport

The environmental fate of dimethyl phenylphosphonate (B1237145) (DMPP) is influenced by its physical and chemical properties, which dictate its movement and persistence in various environmental compartments.

Hydrolysis is a significant degradation process for many organophosphorus compounds in aquatic environments. The rate of hydrolysis is often dependent on pH. For instance, studies on the hydrolysis of various arylphosphonates have shown that the reaction can proceed under both acidic and basic conditions. mdpi.com The hydrolysis of phosphonates can be influenced by the nature of the leaving group and the substituents on the phosphorus atom. mdpi.com Research on related compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), shows rapid hydrolysis with half-lives that vary significantly with pH. oecd.org For example, the half-life of DMMP at pH 4 is approximately 470 hours, while at pH 7 it is about 3 hours, and at pH 9 it is less than 0.3 hours. oecd.org The degradation products of DMMP hydrolysis are monomethyl phosphonate (B1237965) (MMP), phosphorous acid, and methanol (B129727). oecd.org Given the structural similarities, it is plausible that dimethyl phenylphosphonate would exhibit similar pH-dependent hydrolysis behavior.

The following table summarizes the pH-dependent hydrolysis half-life of the related compound, Dimethyl Methylphosphonate (DMMP), which can provide an indication of the potential hydrolysis behavior of this compound.

Toxicological Mechanisms and Effects in Research Models

In toxicological research, understanding the mechanisms of action and the effects of chemical compounds is crucial. This compound and its analogs are utilized in various research models to investigate these aspects.

Due to their extreme toxicity, the use of actual chemical warfare agents (CWAs) in research is highly restricted. researchgate.netresearchgate.net Therefore, less toxic simulants with similar chemical structures and properties are employed. researchgate.netnih.gov this compound and, more commonly, its structural analog dimethyl methylphosphonate (DMMP), are frequently used as simulants for G-series nerve agents like sarin (B92409) (GB) and soman (B1219632) (GD). researchgate.netosti.gov These simulants allow researchers to study the detection, adsorption, and degradation of nerve agents more safely. researchgate.netosti.gov For instance, studies have used DMMP to test the effectiveness of various materials, such as metal-organic frameworks (MOFs), in capturing and breaking down these hazardous compounds. osti.gov Research has shown that DMMP can effectively mimic the adsorption properties of sarin in these materials. osti.gov

Research into the biochemical pathways affected by organophosphorus compounds often involves studying their interaction with key enzymes. A primary target for many toxic organophosphorus compounds is acetylcholinesterase (AChE), an enzyme crucial for nerve function. mst.edu While direct studies on the biochemical pathways specifically affected by this compound are limited in the provided search results, research on related compounds provides insights. For example, studies on various phosphonates and phosphinates investigate their biological impacts, including their effects on cellular mechanisms and metabolic activity. mdpi.com The interaction of these compounds with biological systems can lead to a range of effects, and understanding these interactions is a key area of toxicological research. mdpi.com

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and toxicity. nih.govnih.gov In the context of organophosphorus compounds, SAR studies help in predicting the toxicity of new or untested compounds based on their molecular features. nih.gov For example, research on substituted phenols has demonstrated that properties like lipophilicity and the electronic characteristics of substituents can be correlated with developmental toxicity. nih.gov Similarly, for organophosphorus compounds, factors such as the nature of the alkyl and leaving groups can significantly impact their toxicity. While specific SAR studies for this compound were not detailed in the provided search results, the principles of SAR are widely applied in the field of toxicology to assess the potential hazards of such chemicals. nih.govunicamp.br

Below is a list of compound names mentioned in the article.

Viii. Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

In response to the growing demand for environmentally responsible chemical manufacturing, significant research is being directed towards "green" synthetic routes for phosphonates. sciencedaily.com These methods aim to minimize or eliminate hazardous substances by employing strategies like biocatalysis, photoredox catalysis, and the use of eco-friendly solvents and catalysts. sciencedaily.comrsc.org

Key sustainable approaches being explored include:

Biocatalysis : The use of enzymes or whole-cell systems offers a promising alternative to traditional chemical synthesis. mdpi.com Biocatalytic processes operate under mild, eco-friendly conditions, yielding high selectivity and fewer by-products. mdpi.com For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been successfully used to catalyze the Kabachnik-Fields reaction for synthesizing α-aminophosphonates, demonstrating excellent yields under mild conditions. researchgate.net

Photoredox Catalysis : These methods utilize light energy to drive chemical reactions, often under mild conditions without the need for expensive or toxic transition metals. purdue.edu Researchers have developed transition-metal-free photoredox-catalyzed approaches for the phosphonation of aryl halides, using organic dyes like 10H-phenothiazine (PTZ) as a photocatalyst. purdue.edu

Ultrasound and Microwave-Assisted Synthesis : The application of ultrasonic irradiation or microwave technology can significantly reduce reaction times and improve yields. beilstein-journals.org These techniques enhance mixing and increase the dispersibility of catalysts, aligning with the principles of green chemistry. beilstein-journals.org

Green Catalysts and Solvent-Free Conditions : There is a move towards using water as a solvent, employing green catalysts, or conducting reactions without any solvent at all. rsc.org For example, nano-silica-supported catalysts have been used in Michaelis-Arbuzov reactions under microwave irradiation to produce phosphonates efficiently. rsc.org

The table below summarizes various greener synthetic approaches for phosphonates, highlighting the diversity of emerging sustainable methodologies.

Synthetic StrategyCatalyst/MediatorKey FeaturesCompound Class Synthesized
Biocatalysis Candida antarctica lipase B (CAL-B)Mild reaction conditions, high yields, sustainability. researchgate.netα-Aminophosphonates researchgate.net
Photocatalysis 10H-phenothiazine (PTZ)Transition-metal-free, mild conditions. purdue.eduAromatic phosphonates purdue.edu
Ultrasound-Assisted Ni-chitosan nanocatalystShort reaction times, eco-friendly. beilstein-journals.org1,4-Dihydropyridines beilstein-journals.org
Solvent-Free Nanoparticles (e.g., SnO₂)High yields (89-97%), solvent-free conditions. rsc.orgα-Aminophosphonates rsc.org

Advanced Catalytic Applications in Complex Chemical Systems

The unique electronic and structural properties of phosphonates are being harnessed to develop advanced catalysts for a range of organic transformations. Metal-based catalysts incorporating a phosphonate (B1237965) moiety are of particular interest due to their stability and versatility. scispace.com

Research is focused on several key areas:

Cross-Coupling Reactions : Phosphonate-containing catalysts have demonstrated high efficacy in C-C bond-forming reactions. For example, palladium-based catalysts supported on materials functionalized with phosphonic acids have been used successfully in Heck coupling reactions with no loss of activity over multiple cycles. scispace.com

Hydrogenation and Reduction : Zirconium phosphonate catalysts are effective in the reduction of various functional groups, including the transfer hydrogenation of aromatic ketones in water, an environmentally friendly solvent. scispace.com

Oxidation : The functionalization of mesoporous hybrid materials with phosphonate groups can create efficient oxidation catalysts. nih.gov

Bimetallic Synergism : In materials like CuO/CeO₂, the presence of phosphonates can enhance catalytic activity. Studies on the decomposition of Dimethyl Methylphosphonate (B1257008) (a simulant for nerve agents) show that electron transfer between the two metals in the catalyst significantly improves performance. mdpi.com

The development of catalysts based on Metal-Organic Frameworks (MOFs) is also a rapidly advancing field, where the controllable structure of MOFs can be combined with other materials to enhance catalytic dispersion, stability, and selectivity. doi.org

Integration with Materials Science for Functional Hybrid Materials

The integration of phosphonate compounds into inorganic matrices has led to the creation of Class II hybrid materials, where organic and inorganic components are linked by strong covalent or iono-covalent bonds. nih.gov These materials combine the properties of both components, opening up possibilities for advanced applications. sioc-journal.cn

Key developments in this area include:

Mesoporous Metal Phosphonates : These materials are synthesized by combining metal ions with organophosphonic linkages. rsc.org They possess high surface areas, adjustable pore sizes, and large pore volumes, making them suitable for applications in adsorption, separation, and catalysis. nih.govsioc-journal.cn

Bridged Titania-Bisphosphonate Hybrids : A template-free, non-hydrolytic sol-gel process can produce hybrid materials containing TiO₂ nanodomains bridged by bisphosphonates. These materials exhibit high specific surface areas and excellent aqueous stability. nih.gov

Flame Retardants : Dimethyl Phenylphosphonate (B1237145) and its derivatives are used as flame retardant additives in polymers like epoxy resins. They promote the formation of a compact and homogeneous char layer during burning, which insulates the material and reduces heat release. lsu.edu

Metal-Organic Frameworks (MOFs) : Phosphonic acids are used as linkers to connect metal nodes in the formation of MOFs. The resulting structures have exceptional stability and porosity, making them promising for gas storage, separation, and catalysis. vub.be

The table below details examples of functional hybrid materials incorporating phosphonates.

Material TypeCompositionKey PropertiesPotential Applications
Mesoporous Hybrids Metal ions bridged by polyphosphonic acidsHigh surface area, adjustable porosity. nih.govsioc-journal.cnAdsorption, separation, catalysis. nih.gov
Bridged Titania Hybrids TiO₂ nanodomains bridged by bisphosphonatesHigh surface area, aqueous stability. nih.govNot specified
Flame Retardant Polymers Epoxy resin with bis(2,6-dimethyphenyl) phenylphosphonateEnhanced fire retardancy, higher char yield. lsu.eduFire-safe materials lsu.edu
Metal-Organic Frameworks Zirconium nodes with phenyl phosphonic acid linkersHigh stability, defined porosity. vub.beGas storage, catalysis, sensing. vub.be

Deeper Mechanistic Insights through Advanced Computational Techniques

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of chemical reactions and material properties at the molecular level. pitt.edu These techniques provide insights that are often difficult to obtain through experimental means alone.

Computational studies involving phosphonates have elucidated:

Reaction Mechanisms : DFT calculations have been used to scrutinize the reaction pathways for the synthesis of phosphonates. For example, studies on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite have confirmed that the reaction proceeds via a nucleophilic attack, accounting for the high regioselectivity observed experimentally. researchgate.net

Molecular Geometry and Vibrational Frequencies : DFT can accurately predict the optimized geometrical parameters (bond lengths and angles) and vibrational frequencies of phosphonate compounds. These theoretical results show satisfactory agreement with experimental data obtained from X-ray diffraction and spectroscopic techniques like FT-IR. researchgate.net

Electronic Properties : Computational analysis helps in understanding the electronic structure of molecules. Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMOs) analyses reveal information about atomic charges, bonding interactions, and the stability of phosphonate compounds. bohrium.com

Catalyst Function : In catalyzed reactions, computational studies can clarify the role of the catalyst. For instance, DFT calculations have confirmed that a palladium catalyst is essential for certain carbamate (B1207046) synthesis reactions, as it stabilizes intermediates and reduces activation energy barriers. mdpi.com

Exploration of Biological Activities and Pharmaceutical Applications

While extensive research into the specific biological profile of Dimethyl Phenylphosphonate is still emerging, the broader class of organophosphorus compounds, particularly phosphonates, is of significant interest in medicinal chemistry. mdpi.com Their value stems from the stable carbon-phosphorus (C-P) bond, which resists both chemical and enzymatic degradation. mdpi.com

Current and future research directions include:

Enzyme Inhibitors : Phosphonates can act as mimics of natural phosphate (B84403) esters, enabling them to inhibit a wide range of enzymes. This inhibitory activity is a pathway for developing treatments for diseases like cancer and various inflammatory disorders. mdpi.com Derivatives of phosphonates are being investigated as inhibitors for enzymes in the mevalonate (B85504) pathway, which is crucial for cholesterol biosynthesis. fao.org

Antiviral and Anticancer Agents : The structural properties of phosphonate derivatives make them valuable scaffolds for designing new biologically active molecules, particularly in antiviral and anticancer research. mdpi.com

Antibacterial Agents : Certain α-aminophosphonate derivatives have been synthesized and characterized for their antimicrobial activities against pathogenic bacteria such as E. coli. researchgate.net

Drug Development Intermediates : The unique reactivity of phosphonates makes them versatile intermediates for further functionalization in drug development. mdpi.com For example, Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate, which can be synthesized via biocatalysis, is a precursor for β-lactams with antibacterial properties. mdpi.com

The exploration of phosphonates as therapeutic agents is a dynamic field, with ongoing efforts to design and synthesize novel derivatives with enhanced efficacy and specificity. fao.org

Q & A

Q. What are the recommended safety protocols for handling dimethyl phenylphosphonate in laboratory settings?

this compound requires strict safety measures due to its potential to release hazardous decomposition products (e.g., phosphorus oxides and carbon monoxide). Key protocols include:

  • Use of fume hoods with adequate ventilation to avoid inhalation of vapors or aerosols .
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency procedures: Immediate rinsing with water for eye exposure (15+ minutes) and thorough decontamination of affected skin areas .
  • Storage in sealed containers away from oxidizers and heat sources to prevent reactive hazards .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 31^{31}P NMR is critical for identifying phosphonate groups, with chemical shifts typically in the δ +20 to +30 ppm range .
  • Mass Spectrometry : Electron ionization (EI-MS) helps confirm molecular weight and fragmentation patterns, though interpretation requires care due to potential overlap with decomposition products .
  • FT-IR : Peaks near 1250–1300 cm1^{-1} (P=O stretching) and 1020–1100 cm1^{-1} (P-O-C vibrations) are diagnostic .

Q. How can researchers optimize the synthesis of this compound from phenylphosphonic acid?

The esterification of phenylphosphonic acid with methanol typically employs acid catalysts (e.g., H2_2SO4_4) under reflux. Key parameters include:

  • Molar ratio : Excess methanol (≥5:1) to drive equilibrium toward ester formation.
  • Temperature control : Maintain ≤80°C to minimize side reactions like oxidation .
  • Purification : Distillation under reduced pressure to isolate the product from unreacted acid and oligomers .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in catalytic CO2_22​ conversion to dimethyl carbonate (DMC)?

this compound acts as a co-catalyst in zirconium phenylphosphonate-phosphite systems by stabilizing reactive intermediates. Computational studies suggest:

  • The phosphonate group coordinates with Zr4+^{4+}, enhancing Lewis acidity and facilitating methanol activation .
  • Thermodynamic analysis (ΔG°) reveals that phenylphosphonate ligands lower the energy barrier for CO2_2 insertion into methoxide intermediates .
  • Experimental data show a 2.5× increase in DMC yield when using phenylphosphonate-modified catalysts compared to unmodified ZrO2_2 .

Q. How do steric and electronic effects of aryl substituents influence the reactivity of phenylphosphonate derivatives?

  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl) reduce catalytic activity in esterification by hindering substrate access to the phosphorus center .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at phosphorus, accelerating nucleophilic attacks in cross-coupling reactions .
  • Case study: In polyoxomolybdate systems, phenylphosphonate ligands with conjugated π-systems stabilize transition states via delocalized electron density, confirmed by DFT calculations .

Q. What strategies address contradictions in reported catalytic performance of phenylphosphonate-based systems?

Discrepancies often arise from variations in:

  • Catalyst preparation : Calcination temperature (e.g., 400°C vs. 600°C) alters surface area and active site density .
  • Reaction conditions : Water content >500 ppm deactivates acid sites in CO2_2-to-DMC synthesis, necessitating molecular sieves .
  • Characterization methods : 31^{31}P solid-state NMR can resolve ambiguities in ligand coordination vs. surface adsorption .

Q. How can computational methods predict the thermodynamic feasibility of phenylphosphonate ligand conjugation in complex systems?

Density functional theory (DFT) calculates Gibbs free energy (ΔG°) for ligand binding. For example:

  • Conjugation of two phenylphosphonate ligands to a trivacant polyoxomolybdate is exergonic (ΔG° = −37.1 kcal/mol), favoring stability .
  • Adding a third ligand becomes endergonic (ΔG° = +12.0 kcal/mol), explaining experimental limitations in achieving full conjugation .
  • Solvent models (e.g., COSMO-RS) refine predictions by accounting for solvation effects in aqueous/organic media .

Methodological Considerations

Q. What experimental designs mitigate interference from phosphonate hydrolysis during kinetic studies?

  • pH control : Buffered solutions (pH 4–6) slow hydrolysis of the P-O-C bond .
  • Low-temperature kinetics : Conduct reactions at ≤25°C to reduce hydrolysis rates while maintaining measurable reaction progress .
  • Quenching agents : Add trifluoroacetic acid post-reaction to stabilize intermediates for analysis .

Q. How do phenylphosphonate-based catalysts compare to traditional phosphate systems in solvent extraction applications?

  • Selectivity : Phenylphosphonates exhibit higher affinity for rare-earth ions (e.g., La3+^{3+}) due to π-backbonding interactions with the aryl group .
  • Stability : Unlike tri-n-butyl phosphate (TBP), phenylphosphonates resist radiolytic degradation in nuclear waste systems, as shown by <5% decomposition after 200 kGy irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.